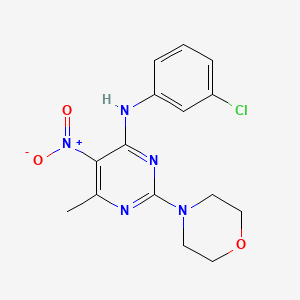
Cyclohexane-1,3-dione, 2-(2-hydroxyethylaminomethylene)-5,5-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexane-1,3-dione, 2-(2-hydroxyethylaminomethylene)-5,5-dimethyl- is a complex organic compound with significant applications in various fields of chemistry and biology. This compound is known for its unique structure, which includes a cyclohexane ring with two ketone groups at positions 1 and 3, and a 2-(2-hydroxyethylaminomethylene) group at position 2. The presence of the 5,5-dimethyl groups adds to its stability and reactivity, making it a valuable intermediate in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexane-1,3-dione, 2-(2-hydroxyethylaminomethylene)-5,5-dimethyl- typically involves the condensation of cyclohexane-1,3-dione with 2-(2-hydroxyethylamino)acetaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the aminomethylene linkage. The reaction is typically conducted at room temperature to moderate temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the reaction. Purification of the final product is typically achieved through recrystallization or chromatographic techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Cyclohexane-1,3-dione, 2-(2-hydroxyethylaminomethylene)-5,5-dimethyl- undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or carboxylic acids, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone groups to alcohols, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aminomethylene group can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions.
Major Products
The major products formed from these reactions include diketones, alcohols, and substituted derivatives, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
Cyclohexane-1,3-dione, 2-(2-hydroxyethylaminomethylene)-5,5-dimethyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Cyclohexane-1,3-dione, 2-(2-hydroxyethylaminomethylene)-5,5-dimethyl- exerts its effects involves its interaction with various molecular targets. The aminomethylene group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The compound can also undergo redox reactions, influencing cellular redox states and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane-1,3-dione: A simpler analog without the aminomethylene and dimethyl groups, used as a building block in organic synthesis.
2-(Dimethylamino)methylene-1,3-cyclohexanedione: Similar structure but with a dimethylamino group, used in the synthesis of heterocyclic compounds.
Uniqueness
Cyclohexane-1,3-dione, 2-(2-hydroxyethylaminomethylene)-5,5-dimethyl- is unique due to its specific functional groups, which confer distinct reactivity and biological activity. The presence of the hydroxyethylaminomethylene group allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C11H17NO3 |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
3-hydroxy-2-(2-hydroxyethyliminomethyl)-5,5-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C11H17NO3/c1-11(2)5-9(14)8(10(15)6-11)7-12-3-4-13/h7,13-14H,3-6H2,1-2H3 |
InChI Key |
RYLVERRZOXGSED-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C=NCCO)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Z)-(5-hydroxy-2-sulfanyl-4H-imidazol-4-ylidene)methyl]-7-methylquinolin-2(1H)-one](/img/structure/B11636577.png)
![(6Z)-2-butyl-6-{3-ethoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11636580.png)
![3-amino-7,7-dimethyl-5-oxo-N-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B11636584.png)
![5-(3,4-dimethoxyphenyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11636588.png)
![N-(4-methylphenyl)-4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-amine](/img/structure/B11636594.png)
![(4E)-5-(4-tert-butylphenyl)-4-[(4-ethoxyphenyl)(hydroxy)methylidene]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B11636615.png)

![(7Z)-7-(3,4-dimethoxybenzylidene)-3-(3-fluorophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11636634.png)
![2-[(3,4-dimethylphenyl)amino]-N-(3-methylphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B11636642.png)
![prop-2-en-1-yl [(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B11636644.png)
![(4Z)-4-[(2-hydroxy-8-methylquinolin-3-yl)methylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11636651.png)
![(6Z)-5-imino-6-[(5-methylfuran-2-yl)methylidene]-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11636652.png)
![2-[[3-Ethyl-4-oxospiro[benzo[h]quinazoline-5(3H),1a(2)-cyclopentane]-2(6H)-yl]thio]acetonitrile](/img/structure/B11636662.png)

